1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBJMQCWYHNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-methoxypyridine with ethanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of 1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of advanced equipment and techniques to ensure consistency and quality .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with reagents such as acetyl chloride or acetic anhydride. These reactions typically proceed in anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts.
| Acylating Agent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C, Et₃N | N-Acetyl derivative | Intermediate for drug synthesis |
| Benzoyl chloride | THF, RT, 2h | N-Benzoylated compound | Antimicrobial agent precursors |
Key studies highlight that acylation enhances the compound’s lipophilicity, improving its pharmacokinetic properties .
Alkylation Reactions
N-Alkylation occurs with alkyl halides (e.g., methyl iodide) under basic conditions. The reaction is regioselective for the primary amine, though competing side reactions (e.g., over-alkylation) require controlled stoichiometry.
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl derivative | 78% |
| Ethyl bromoacetate | Et₃N, MeCN, RT, 12h | Ethyl glycinate adduct | 65% |
Alkylation products are utilized in synthesizing analogs for receptor-binding studies .
Oxidation Reactions
Controlled oxidation with agents like hydrogen peroxide or potassium permanganate converts the amine group to a nitro compound. This reaction is pH-sensitive, requiring neutral to slightly acidic conditions .
Oxidation products serve as intermediates in agrochemical research .
Condensation Reactions
The amine reacts with aldehydes/ketones to form Schiff bases, which are stabilized by the electron-donating methoxy group on the pyridine ring. These reactions occur in ethanol or methanol under reflux.
| Carbonyl Compound | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 4h | N-Benzylidene derivative | Ligand for metal complexes |
| Cyclohexanone | MeOH, RT, 12h | Cyclohexylimine adduct | Catalysis studies |
Schiff bases derived from this compound show promise in coordination chemistry and catalysis.
Scientific Research Applications
Chemistry
1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, which are essential in various chemical research projects.
Biology
Research indicates that this compound exhibits significant biological activity , particularly in its interactions with biomolecules. Studies have focused on:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, potentially altering cellular signaling processes.
Medicine
The compound is under investigation for its therapeutic potential , particularly in:
- Neuropharmacology : It may serve as a precursor for drugs targeting mood disorders and neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Industry
In industrial applications, 1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride is used as an intermediate in the production of specialty chemicals. Its unique properties allow for tailored applications in various chemical processes.
Data Table: Applications Overview
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates development of complex molecules |
| Biology | Enzyme inhibitor and receptor modulator | Influences metabolic pathways |
| Medicine | Therapeutic precursor for mood disorders | Potential treatment for neurodegenerative diseases |
| Industry | Intermediate in specialty chemical production | Enhances efficiency in manufacturing processes |
Case Study 1: Neuropharmacological Research
A study conducted by researchers at a prominent university explored the effects of 1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride on serotonin receptors. Results indicated that the compound could enhance serotonin activity, suggesting its potential as an antidepressant agent.
Case Study 2: Industrial Application
In an industrial setting, the compound was used as an intermediate for synthesizing a new class of agrochemicals. The resulting products demonstrated improved efficacy compared to existing alternatives, highlighting the compound's versatility.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Pyridine-based amines are prevalent in drug discovery. The methoxy substituent in the target compound may improve metabolic stability over chloro analogs, as seen in similar compounds .
- Thermodynamic Stability : Dihydrochloride salts generally exhibit higher melting points and stability than freebases, critical for storage and handling .
Biological Activity
1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride, often referred to as 1-(6-MPEA)2HCl, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(6-MPEA)2HCl features a pyridine ring with a methoxy group at the 6-position, contributing to its unique chemical properties. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications. Its molecular formula is , with a molecular weight of approximately 206.11 g/mol.
The biological activity of 1-(6-MPEA)2HCl is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that the compound may act as an agonist or antagonist at specific receptors, particularly within dopaminergic and glutamatergic pathways. These interactions could modulate neurotransmitter release and receptor activity, potentially influencing processes such as inflammation and cell proliferation.
Biological Activities
Research indicates that 1-(6-MPEA)2HCl exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound has been shown to interact with dopamine and glutamate receptors, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Initial studies indicate that 1-(6-MPEA)2HCl may possess anti-inflammatory effects, which could be beneficial in managing conditions characterized by chronic inflammation.
- Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with some evidence pointing towards its ability to inhibit tumor cell proliferation.
Research Findings
Several studies have been conducted to elucidate the pharmacological properties of 1-(6-MPEA)2HCl:
- In Vitro Studies : In vitro assays demonstrated that 1-(6-MPEA)2HCl can effectively bind to various receptors involved in neurotransmission. For example, it showed significant binding affinity for dopamine receptors (D2 subtype), indicating its potential role in modulating dopaminergic signaling pathways.
- In Vivo Studies : Animal models have been employed to assess the compound's pharmacokinetics and therapeutic efficacy. One study reported that after intravenous administration (1 mg/kg), the compound exhibited rapid clearance and a short plasma half-life (approximately 0.5 hours), suggesting a need for optimized dosing regimens for therapeutic applications.
- Case Studies : A recent case study explored the effects of 1-(6-MPEA)2HCl in models of neurodegenerative diseases. The results indicated that treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation.
Comparative Analysis
To better understand the unique properties of 1-(6-MPEA)2HCl, a comparative analysis with related compounds is presented in the following table:
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| 1-(5-Methoxypyridin-3-yl)ethan-1-amine | Structure | Different receptor binding profile; less anti-inflammatory activity |
| 1-(6-Chloropyridin-3-yl)ethan-1-amine | Structure | Potentially different reactivity; varied anticancer effects |
| 2-(6-Methoxypyridin-3-yl)ethanamine | Structure | Similar backbone; distinct pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
